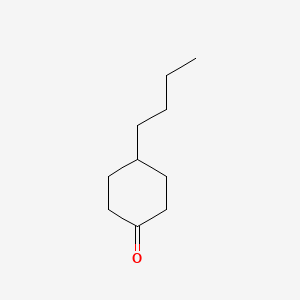

4-N-Butylcyclohexanone

Description

Properties

IUPAC Name |

4-butylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-9-5-7-10(11)8-6-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUNTDNDGXPOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337622 | |

| Record name | 4-N-Butylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61203-82-5 | |

| Record name | 4-Butylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61203-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-N-Butylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone, 4-butyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-butylcyclohexanone: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 4-tert-butylcyclohexanone, a fascinating molecule whose unique structural characteristics profoundly influence its chemical behavior. Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, conformational analysis, synthesis, and reactivity of this compound, supported by experimental data and established scientific principles.

Introduction: The Significance of a Bulky Substituent

4-tert-butylcyclohexanone, with the chemical formula C₁₀H₁₈O, is a cyclic ketone that serves as a cornerstone in the study of stereochemistry and conformational analysis.[1][2] Its defining feature is the sterically demanding tert-butyl group, which, due to its size, effectively "locks" the cyclohexane ring into a specific chair conformation.[3][4] This conformational rigidity makes it an ideal model system for investigating the stereochemical outcomes of reactions on cyclohexane rings, providing invaluable insights for synthetic and medicinal chemists. Beyond its academic importance, it finds applications as an intermediate in the synthesis of fragrances and pharmaceuticals.[2][5]

Molecular Structure and Conformational Dynamics

The structure of 4-tert-butylcyclohexanone consists of a cyclohexane ring with a ketone functional group and a tert-butyl group attached to the fourth carbon atom.[6]

The "Anchoring" Effect of the Tert-butyl Group

The cyclohexane ring can exist in several conformations, with the chair conformation being the most stable. In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. Through a process called ring flipping, these positions can interconvert.[7] However, for 4-tert-butylcyclohexanone, the immense steric hindrance of the tert-butyl group strongly disfavors its occupation of the axial position due to severe 1,3-diaxial interactions.[4] Consequently, the equilibrium overwhelmingly favors the conformation where the tert-butyl group is in the equatorial position.[3][4] This phenomenon is often referred to as a conformational lock, providing a rigid framework for studying reaction mechanisms. The energy difference between the equatorial and axial conformers for a t-butyl group is significant, with the equatorial conformation being more stable by approximately 21 kJ/mol, leading to about 99.9% of the molecules adopting this conformation at equilibrium.[4]

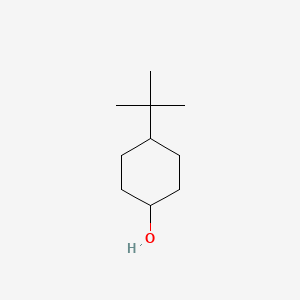

Caption: Conformational equilibrium of 4-tert-butylcyclohexanone.

Chemical and Physical Properties

4-tert-butylcyclohexanone is a white crystalline solid with a characteristic powerful, dry-camphoraceous, and slightly minty odor with woody undertones.[5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | [8] |

| Molar Mass | 154.25 g/mol | [1] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 47-50 °C | [5][8][9][10] |

| Boiling Point | 113-116 °C at 20 mmHg | [5][8][9] |

| Density | 0.893 g/cm³ | [8] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [5][8] |

| Flash Point | 205 °F (96 °C) | [8] |

Synthesis of 4-tert-butylcyclohexanone

A common and efficient method for the preparation of 4-tert-butylcyclohexanone is through the oxidation of 4-tert-butylcyclohexanol.[11] Another synthetic route involves the hydrogenation of p-tert-butylphenol.[11]

Experimental Protocol: Oxidation of 4-tert-butylcyclohexanol

This protocol describes a laboratory-scale synthesis of 4-tert-butylcyclohexanone from a mixture of cis- and trans-4-tert-butylcyclohexanol isomers using N-chlorosuccinimide (NCS) and dimethyl sulfoxide (DMSO).

Materials:

-

4-tert-butylcyclohexanol (mixture of isomers)

-

N-Chlorosuccinimide (NCS)

-

Toluene

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine

-

Diethyl ether

-

1% Hydrochloric acid (aq)

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel under an argon atmosphere, cool a solution of NCS (0.060 mol) in toluene (200 mL) to 0 °C.[5][12]

-

Add DMSO (0.10 mol) and cool the mixture to -25 °C using a suitable cooling bath.[5][12]

-

Add a solution of 4-tert-butylcyclohexanol (0.04 mol) in toluene (40 mL) dropwise over 5 minutes.[5][12]

-

Maintain stirring at -25 °C for 2 hours.

-

Add a solution of triethylamine (0.06 mol) in toluene (10 mL) dropwise over 3 minutes.[5][12]

-

Remove the cooling bath and, after 5 minutes, add diethyl ether (400 mL).[5][12]

-

Wash the organic phase with 1% aqueous hydrochloric acid (100 mL) and then with water (2 x 100 mL).[5][12]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[12]

-

The product can be further purified by distillation or recrystallization from petroleum ether.[12]

Caption: Synthetic workflow for the oxidation of 4-tert-butylcyclohexanol.

Key Reactions: Stereoselective Reduction

The reduction of the carbonyl group in 4-tert-butylcyclohexanone is a classic experiment in stereochemistry. The rigid conformation of the starting material allows for a predictable, yet insightful, stereochemical outcome.

Reduction with Sodium Borohydride

The reduction of 4-tert-butylcyclohexanone with sodium borohydride (NaBH₄) yields a mixture of cis- and trans-4-tert-butylcyclohexanol.[13][14] The hydride can attack the carbonyl carbon from either the axial or equatorial face.

-

Axial attack: The hydride approaches from the axial face, leading to the formation of the equatorial alcohol (trans-4-tert-butylcyclohexanol).

-

Equatorial attack: The hydride approaches from the equatorial face, resulting in the axial alcohol (cis-4-tert-butylcyclohexanol).

Due to steric hindrance from the axial hydrogens at the C-2 and C-6 positions, equatorial attack is less favorable.[15] Consequently, axial attack is the major pathway, leading to the trans-isomer as the major product.[15] The ratio of trans to cis product is typically around 10:1.[16]

Caption: Stereochemistry of the reduction of 4-tert-butylcyclohexanone.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of 4-tert-butylcyclohexanone.

| Technique | Key Features and Chemical Shifts (δ) | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 2.28 (m, 2H), 2.23 (m, 2H), 2.01 (m, 2H), 1.39 (m, 3H), 0.84 (s, 9H) | [17] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 211.6 (C=O), 46.6, 41.0, 32.2, 27.4 | [18] |

| IR Spectroscopy | Strong absorption band for the C=O stretch, typically around 1715 cm⁻¹ | [1] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 154 | [1] |

Applications in Research and Industry

Fragrance Industry

4-tert-butylcyclohexanone is utilized as a perfuming agent in cosmetics and other products, valued for its distinctive woody and camphor-like scent.[1][5]

Medicinal Chemistry and Drug Development

Derivatives of 4-tert-butylcyclohexanone have been synthesized and investigated for their biological activities. For instance, certain bromolactone derivatives have demonstrated antibacterial activity against strains such as E. coli, S. aureus, and B. subtilis.[19][20] Its rigid scaffold makes it an attractive starting material for the synthesis of conformationally constrained molecules, a valuable strategy in drug design. The Knoevenagel condensation of 4-tert-butylcyclohexanone with rhodanine has been used to create novel thiazolidin-4-one derivatives with potential antimicrobial properties.[21]

Safety and Handling

4-tert-butylcyclohexanone is considered harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1][22]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid dust formation and contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[22][23][24]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[22][23]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure. If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[22][23][24]

-

First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, flush with plenty of water. If ingested, give 2-4 cupfuls of milk or water if the victim is conscious and alert. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.[22][23]

Conclusion

4-tert-butylcyclohexanone is more than just a simple cyclic ketone; it is a powerful tool for understanding fundamental concepts in stereochemistry and a versatile building block in synthetic chemistry. Its conformationally locked structure provides a unique platform for studying reaction mechanisms with high stereocontrol. As research continues to uncover new derivatives and applications, the importance of 4-tert-butylcyclohexanone in both academic and industrial settings is set to endure.

References

-

How can you synthesize 4-tert-butylcyclohexanone? - Quora. (2021, May 18). Retrieved from [Link]

-

Reduction of 4-t-Butylcyclohexanone Using NaBH4. (n.d.). Dr. Nerz. Retrieved from [Link]

-

Material Safety Data Sheet - 4-Tert.-butylcyclohexanone, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Explaining the Ratio of Stereoisomers Produced in the Sodium Borohydride Reduction of 4-t-Butylcyclohexanone. (n.d.). The Catalyst. Retrieved from [Link]

-

4-tert-Butylcyclohexanone | C10H18O | CID 7392. (n.d.). PubChem. Retrieved from [Link]

- Kozioł, A., Jasnowski, M., Grela, E., Szczepanik, M., Gabryś, B., Dancewicz, K., & Lochyński, S. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411.

-

Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. (2019). PubMed. Retrieved from [Link]

-

Conformational Analysis. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

Experiment 8: Reduction of 4-T-Butylcyclohexanone With Sodium Borohydride. (n.d.). Scribd. Retrieved from [Link]

-

Conformational Analysis of Monosubstituted Cyclohexane. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

-

4-tert-Butylcyclohexanone - ChemBK. (2024, April 10). Retrieved from [Link]

-

4.4: Substituted Cyclohexanes. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

-

4.8: Conformations of Disubstituted Cyclohexanes. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

4-tert-butyl cyclohexanone 4-tert-butyl cyclohexanone. (2024, January 5). BDMAEE. Retrieved from [Link]

-

4-tert-Butylcyclohexanone | CAS#:98-53-3. (n.d.). Chemsrc. Retrieved from [Link]

-

Substituted Cyclohexanes: Axial vs Equatorial. (2014, June 27). Master Organic Chemistry. Retrieved from [Link]

-

The Stereochemistry and Reaction Path of Borohydride Reductions of 4-t-Butylcyclohexanone in Diglyme. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

4-tert-Butylcyclohexanone MSDS (CAS 98-53-3). (n.d.). Studylib. Retrieved from [Link]

-

The mechanism of borohydride reductions. Part 2: 4-t-butyl-cyclohexanone - Dispersion induced stereochemistry. (2025, October 21). Henry Rzepa's Blog. Retrieved from [Link]

-

4-tert-Butylcyclohexanone - Solubility of Things. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3. (n.d.). Retrieved from [Link]

-

C-13 NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3. (n.d.). Retrieved from [Link]

-

4-tert-Butylcyclohexanone | C10H18O | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

-

4-tert-Butylcyclohexanone. (2018, May 16). SIELC Technologies. Retrieved from [Link]

-

4-tert-butylcyclohexanone (C10H18O). (n.d.). PubChemLite. Retrieved from [Link]

-

4-Tert-butylcyclohexanone - Optional[17O NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. 4-tert-Butylcyclohexanone | C10H18O | CID 7392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-tert-Butylcyclohexanone | 98-53-3 [chemicalbook.com]

- 6. CAS 98-53-3: 4-tert-Butylcyclohexanone | CymitQuimica [cymitquimica.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chembk.com [chembk.com]

- 9. 4-tert-Butylcyclohexanone CAS#: 98-53-3 [m.chemicalbook.com]

- 10. 4-tert-Butylcyclohexanone | CAS#:98-53-3 | Chemsrc [chemsrc.com]

- 11. quora.com [quora.com]

- 12. 4-tert-Butylcyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 13. drnerz.com [drnerz.com]

- 14. scribd.com [scribd.com]

- 15. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]

- 16. The mechanism of borohydride reductions. Part 2: 4-t-butyl-cyclohexanone - Dispersion induced stereochemistry. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 17. acadiau.ca [acadiau.ca]

- 18. acadiau.ca [acadiau.ca]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. echemi.com [echemi.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 24. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-tert-butylcyclohexanone from p-tert-butylphenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-tert-butylcyclohexanone, a crucial intermediate in the pharmaceutical and fragrance industries.[1] The primary and most industrially viable route, commencing from p-tert-butylphenol, is detailed with a focus on the underlying chemical principles, experimental protocols, and optimization strategies. This document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis, offering field-proven insights into the causal relationships between reaction parameters and outcomes.

Introduction: The Significance of 4-tert-butylcyclohexanone

4-tert-butylcyclohexanone is a key building block in organic synthesis. Its rigid cyclohexane ring, locked in a stable chair conformation by the bulky tert-butyl group, makes it an invaluable precursor for creating molecules with precise three-dimensional structures.[1] This conformational stability is paramount in the synthesis of high-purity chiral compounds and pharmacologically active agents where specific molecular geometry dictates receptor binding and metabolic stability.[1] Furthermore, its derivatives are highly sought after in the fragrance industry for their distinctive woody and camphor-like scents.[1]

This guide focuses on the most common and efficient synthetic pathway: a two-step process involving the hydrogenation of p-tert-butylphenol to 4-tert-butylcyclohexanol, followed by the oxidation of the resulting alcohol to the target ketone.

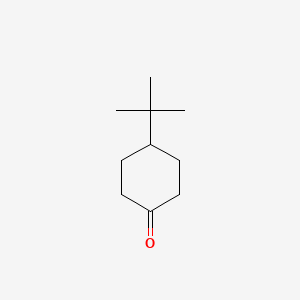

Caption: Overall workflow for the synthesis of 4-tert-butylcyclohexanone from p-tert-butylphenol.

Step 1: Catalytic Hydrogenation of p-tert-butylphenol

The initial step involves the reduction of the aromatic ring of p-tert-butylphenol to yield 4-tert-butylcyclohexanol. This is achieved through catalytic hydrogenation, a process where molecular hydrogen (H₂) is added across the double bonds of the benzene ring in the presence of a metal catalyst.

Mechanistic Considerations and Catalyst Selection

The hydrogenation of phenols is a well-established process, typically proceeding over Group VIII metals such as platinum (Pt), palladium (Pd), rhodium (Rh), and nickel (Ni).[2][3] The reaction occurs on the surface of the catalyst, where both the phenol and hydrogen are adsorbed. The hydrogen atoms are then added to the aromatic ring in a stepwise fashion. This process is generally considered to be a concerted, or near-concerted, mechanism where both hydrogen atoms add to the same face of the double bond, a phenomenon known as syn-addition.[4]

The choice of catalyst significantly influences the reaction rate, selectivity, and stereochemistry of the resulting alcohol.

-

Palladium on Carbon (Pd/C): This is a widely used and cost-effective catalyst for phenol hydrogenation. It often requires moderate to high pressures and temperatures. The addition of a heteropoly acid can enhance its catalytic performance, suppressing the over-reduction of the intermediate ketone to the alcohol.[5]

-

Platinum-based catalysts (e.g., Pt/SiO₂): These catalysts can exhibit high activity and selectivity for the formation of the intermediate 4-tert-butylcyclohexanone, which can then be further hydrogenated to the alcohol.[2]

-

Rhodium-based catalysts: These are also effective for the hydrogenation of phenols and can influence the stereoselectivity of the resulting alcohol.[6]

The stereochemistry of the resulting 4-tert-butylcyclohexanol (cis vs. trans isomers) can be influenced by the reaction conditions. For instance, hydrogenation in acidic solutions tends to favor the formation of the cis-isomer, while basic conditions can lead to a higher proportion of the trans-isomer.[2]

Caption: Simplified mechanism of catalytic hydrogenation of p-tert-butylphenol.

Experimental Protocol: Hydrogenation using Pd/C

This protocol describes a typical lab-scale hydrogenation of p-tert-butylphenol using a palladium on carbon catalyst.

Materials:

-

p-tert-butylphenol

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

High-pressure autoclave or Parr hydrogenator

Procedure:

-

Reactor Setup: In a high-pressure autoclave, combine p-tert-butylphenol and ethanol. Add the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate).

-

Inerting: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove all oxygen. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.

-

Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-500 psi).

-

Reaction: Heat the mixture to the target temperature (e.g., 100-150°C) with vigorous stirring to ensure good contact between the reactants and the catalyst.

-

Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is complete when hydrogen consumption ceases.

-

Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, preferably kept wet with solvent during filtration.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-tert-butylcyclohexanol as a mixture of cis and trans isomers.

Step 2: Oxidation of 4-tert-butylcyclohexanol

The second step involves the oxidation of the secondary alcohol, 4-tert-butylcyclohexanol, to the desired ketone, 4-tert-butylcyclohexanone. A variety of oxidizing agents can be employed for this transformation.

Selection of Oxidizing Agent

The choice of oxidizing agent is critical for achieving a high yield and purity of the final product while minimizing side reactions and ensuring operational safety.

-

Chromium-based reagents (e.g., Jones reagent, PCC): While effective, these reagents are highly toxic and generate hazardous chromium waste, making them less desirable for large-scale and environmentally conscious synthesis.

-

N-Chlorosuccinimide (NCS): This is a milder and more selective oxidizing agent. The reaction is typically carried out at low temperatures in the presence of a sulfide or sulfoxide.[7][8]

-

Trichloroisocyanuric Acid (TCICA): Often used in swimming pool sanitation, TCICA is an inexpensive and efficient oxidizing agent for converting secondary alcohols to ketones. The reaction is typically carried out at room temperature in the presence of a catalytic amount of a base like pyridine.[7][9]

Experimental Protocol: Oxidation using Trichloroisocyanuric Acid (TCICA)

This protocol outlines a straightforward and efficient oxidation of 4-tert-butylcyclohexanol using TCICA.[7]

Materials:

-

4-tert-butylcyclohexanol (mixture of isomers)

-

Trichloroisocyanuric acid (TCICA)

-

Pyridine

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactant Preparation: Dissolve 4-tert-butylcyclohexanol in ethyl acetate in a round-bottom flask equipped with a magnetic stir bar. In a separate beaker, dissolve TCICA in ethyl acetate.

-

Reaction Initiation: Add pyridine to the alcohol solution.

-

Addition of Oxidant: Add the TCICA solution dropwise to the stirring alcohol solution at room temperature.

-

Reaction Monitoring: Continue stirring for approximately 20-30 minutes after the addition is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove any solid byproducts.

-

Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and saturated NaCl solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude 4-tert-butylcyclohexanone.

-

Further purification can be achieved by distillation or recrystallization from a suitable solvent like petroleum ether at low temperatures.[7]

-

Product Characterization

The identity and purity of the synthesized 4-tert-butylcyclohexanone should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results for 4-tert-butylcyclohexanone |

| ¹³C NMR (in CDCl₃) | Peaks around δ 211.6 (C=O), 46.6, 41.0, 32.2, and 27.4 ppm.[10] |

| ¹H NMR | Complex multiplets in the aliphatic region. |

| Infrared (IR) Spectroscopy | A strong characteristic absorption band for the carbonyl (C=O) stretch around 1715 cm⁻¹. |

| Melting Point | 41-46 °C (after recrystallization).[7] |

Safety Considerations

p-tert-butylphenol: This starting material is corrosive and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[11]

Hydrogen Gas: Hydrogen is a highly flammable gas that can form explosive mixtures with air.[12][13] All hydrogenation reactions must be conducted in a well-ventilated area, away from ignition sources, and with equipment designed for high-pressure gas reactions. The system must be properly purged with an inert gas before introducing hydrogen.[12][13]

Oxidizing Agents: Oxidizing agents should be handled with care and kept away from flammable materials.

General Precautions: All chemical manipulations should be performed in a well-ventilated fume hood. A thorough risk assessment should be conducted before commencing any experimental work.[14]

Conclusion

The synthesis of 4-tert-butylcyclohexanone from p-tert-butylphenol is a robust and well-understood process. The two-step approach of catalytic hydrogenation followed by oxidation provides an efficient route to this valuable intermediate. By carefully selecting the catalyst and oxidizing agent, and by controlling the reaction parameters, high yields and purities of the final product can be achieved. The protocols and insights provided in this guide offer a solid foundation for researchers and professionals to successfully synthesize 4-tert-butylcyclohexanone for various applications.

References

- Kalantar Neyestanaki, A., et al. (n.d.). Gas-phase hydrogenation of 4-tert-butylphenol over Pt/SiO2 - Kinetics and stereoselectivity.

- C-13 NMR Spectrum. (n.d.).

- 4-tert-Butylcyclohexanone synthesis - ChemicalBook. (n.d.).

- Quora. (2021, May 18). How can you synthesize 4-tert-butylcyclohexanone?

- 4-tert-Butylcyclohexanone(98-53-3)IR1 - ChemicalBook. (n.d.).

- Kozioł, A., et al. (n.d.). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives.

- DE19604791A1 - Hydrogenation of phenolic compounds, e.g. p-tert.- butylphenol - Google Patents. (n.d.).

- cis-4-tert-BUTYLCYCLOHEXANOL - Organic Syntheses Procedure. (n.d.).

- NIH. (n.d.). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex.

- 4-Tert-butylcyclohexanone - Optional[17O NMR] - Chemical Shifts - SpectraBase. (n.d.).

- trans-4-t-BUTYLCYCLOHEXANOL - Organic Syntheses Procedure. (n.d.).

- BDMAEE. (2024, January 5). 4-tert-butyl cyclohexanone 4-tert-butyl cyclohexanone.

- Hexie. (n.d.). Precautions for the operation of p-tert-butyl phenol and p-tert-octylphenol.

- 4-tert-Butylcyclohexanone | C10H18O | MD Topology | NMR | X-Ray. (n.d.).

- NIST WebBook. (n.d.). 4-t-Butylcyclohexanone diethyl ketal.

- LookChem. (n.d.). Gas-phase hydrogenation of 4-tert-butylphenol over Pt/SiO2.

- ACS Publications. (2018, December 6). Oxidation of 4-tert-Butylcyclohexanol with Swimming Pool Bleach.

- US5107038A - Process for the preparation of cyclohexanol derivatives - Google Patents. (n.d.).

- CN105418363A - Synthetic method for 4-tertiary butyl cyclohexaneacetic acid - Google Patents. (n.d.).

- OSTI.gov. (n.d.). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase.

- Drexel University. (n.d.). Chemical Safety Summary.

- Wikipedia. (n.d.). 4-tert-Butylphenol.

- University of Montana. (n.d.). Chemical and Compressed Gas Safety.

- YouTube. (2020, April 3). Stereoselective Reduction of 4-tert-butylcyclohexanone.

- Eastfine. (2025, December 5). Top 5 Manufacturers of CAS No. 98-53-3 of 4-tert-butylcyclohexanone: Why This Agrochem Intermediate is Indispensable for Fine Chemical Synthesis.

- Carnegie Mellon University. (2025, May 12). Toxic and Highly Toxic Gas Handling Procedure.

- YouTube. (2021, October 13). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry.

- Hydrogen Gas Safety Overview. (n.d.).

- PubMed. (2019, June 5). Oxidation of 2,6-di-tert-butylphenol With Tert-Butyl Hydroperoxide Catalyzed by Iron Porphyrin Tetrasulfonate, Iron Porphyrin Tetracarboxylate and Their Supported Analogues in a Water-Methanol Mixture.

Sources

- 1. Top 5 Manufacturers of CAS No. 98-53-3 of 4-tert-butylcyclohexanone: Why This Agrochem Intermediate is Indispensable for Fine Chemical Synthesis [eastfine.net]

- 2. nacatsoc.org [nacatsoc.org]

- 3. DE19604791A1 - Hydrogenation of phenolic compounds, e.g. p-tert.- butylphenol - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. osti.gov [osti.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-tert-Butylcyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 8. bdmaee.net [bdmaee.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acadiau.ca [acadiau.ca]

- 11. News - Precautions for the operation of p-tert-butyl phenol and p-tert-octylphenol [hexiechem.com]

- 12. drexel.edu [drexel.edu]

- 13. cws.auburn.edu [cws.auburn.edu]

- 14. Chemical and Compressed Gas Safety | University of Montana [umt.edu]

4-tert-butylcyclohexanone CAS number 98-53-3

An In-depth Technical Guide to 4-tert-Butylcyclohexanone (CAS 98-53-3)

This guide provides a comprehensive technical overview of 4-tert-butylcyclohexanone, a cornerstone molecule in the study of stereochemistry and a valuable intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, unique conformational properties, and characteristic reactivity, with a focus on the underlying principles that govern its chemical behavior.

Introduction and Core Concepts

4-tert-Butylcyclohexanone (IUPAC name: 4-(1,1-dimethylethyl)-cyclohexanone) is a cyclic ketone distinguished by a sterically demanding tert-butyl group at the C4 position.[1][2] This single structural feature is the source of its profound utility in chemical education and research. The bulky substituent effectively "locks" the cyclohexane ring into a specific chair conformation, providing a rigid framework to study the stereochemical outcomes of reactions at the carbonyl center.[3][4] Understanding this molecule is fundamental to grasping the principles of conformational analysis, steric hindrance, and the dichotomy between kinetic and thermodynamic reaction control.

Physicochemical and Spectroscopic Profile

4-tert-Butylcyclohexanone is a white crystalline solid at room temperature with a distinct camphoraceous and woody odor.[5] It is widely used in the fragrance industry and as a synthetic intermediate.[1][5][6]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 98-53-3 | [1][7] |

| Molecular Formula | C₁₀H₁₈O | [1][7] |

| Molecular Weight | 154.25 g/mol | [1][7] |

| Appearance | White to almost white crystalline powder | [5] |

| Melting Point | 47-50 °C | [5][7] |

| Boiling Point | 225.1 °C at 760 mmHg; 113-116 °C at 20 mmHg | [5][7][8] |

| Density | ~0.9 g/cm³ | [7] |

| Solubility | Soluble in alcohol and oils; insoluble in water. | [5] |

| Odor | Powerful, dry-camphoraceous, woody, slightly minty. | [5] |

Table 2: Spectroscopic Data

| Technique | Key Data Points (in CDCl₃) | Source(s) |

| ¹H NMR | δ (ppm): 2.28 (m, 2H), 2.23 (m, 2H), 2.01 (m, 2H), 1.39 (m, 3H), 0.84 (s, 9H) | [9] |

| ¹³C NMR | δ (ppm): 211.6 (C=O), 46.6, 41.0, 32.2, 27.4 | [10] |

| IR Spectroscopy | Key peak for C=O stretch typically appears around 1715-1725 cm⁻¹. | [1][4] |

| Mass Spectrometry (EI) | Top 5 Peaks (m/z): 57.0, 98.0, 41.0, 55.0, 29.0 | [1] |

Synthesis of 4-tert-Butylcyclohexanone

The most common and industrially relevant synthesis starts from 4-tert-butylphenol. This involves a two-step process: hydrogenation of the phenol to the corresponding alcohol, followed by oxidation to the ketone.[5][11]

Caption: General synthetic route to 4-tert-butylcyclohexanone.

Protocol: Oxidation of 4-tert-Butylcyclohexanol

This protocol describes a common laboratory-scale oxidation of 4-tert-butylcyclohexanol to the target ketone. The causality for this choice rests on the high efficiency and relative safety of modern oxidizing agents compared to traditional chromium-based reagents.

Principle: N-Chlorosuccinimide (NCS) in the presence of a catalytic amount of dimethyl sulfoxide (DMSO), often called a Corey-Kim oxidation, provides a mild and effective method for converting secondary alcohols to ketones.[5][12]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and an argon inlet, cool a solution of N-Chlorosuccinimide (1.5 eq.) in anhydrous toluene to 0 °C.[12]

-

Activator Addition: Add dimethyl sulfoxide (2.5 eq.) to the cooled solution and then further cool the mixture to -25 °C using a suitable cooling bath (e.g., dry ice/carbon tetrachloride).[12]

-

Substrate Addition: Prepare a solution of 4-tert-butylcyclohexanol (1.0 eq., mixture of isomers) in anhydrous toluene. Add this solution dropwise to the reaction mixture over 5 minutes, ensuring the internal temperature remains below -20 °C.[12] The dropwise addition is critical to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Stir the reaction at -25 °C for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the ketone product spot.

-

Quenching: Add triethylamine (1.5 eq.) dropwise to the reaction mixture. This step neutralizes the acidic byproducts.[12]

-

Workup: Remove the cooling bath and add diethyl ether to dilute the mixture. Wash the organic phase sequentially with 1% aqueous HCl, water, and brine. The acid wash removes residual triethylamine, while the water and brine washes remove water-soluble impurities.[12]

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization from petroleum ether to yield pure 4-tert-butylcyclohexanone as a white solid.[12]

Conformational Analysis: A Conformationally Locked System

The large steric bulk of the tert-butyl group dictates the conformational equilibrium of the cyclohexane ring. To avoid high-energy 1,3-diaxial interactions, the tert-butyl group overwhelmingly occupies the equatorial position.[4] This "locking" of the conformation is the key to the molecule's utility as a stereochemical probe.[3][4] With the ring unable to undergo chair-flips, the two faces of the carbonyl group (top and bottom) become diastereotopic and are no longer chemically equivalent. One face is designated as the "axial" face and the other as the "equatorial" face, referring to the direction of approach of a reagent.

Caption: Conformational lock and diastereotopic faces of the carbonyl.

Key Reactions: A Case Study in Stereoselectivity

The reduction of the carbonyl group in 4-tert-butylcyclohexanone is a classic experiment that demonstrates the principles of kinetic versus thermodynamic control. The rigid conformation allows for a predictable and measurable difference in the activation energies for reagent attack from the axial versus the equatorial face.

Hydride Reductions: Kinetic Control

Reactions with hydride reagents like sodium borohydride (NaBH₄) are typically fast, irreversible, and conducted at low temperatures. These conditions favor the product that is formed fastest—the kinetic product .[13][14][15]

Causality of Stereoselectivity:

-

Axial Attack (Favored): Nucleophilic attack by the hydride ion from the axial direction is sterically less hindered. This pathway leads to the formation of an equatorial hydroxyl group, resulting in trans-4-tert-butylcyclohexanol as the major product.[16][17]

-

Equatorial Attack (Disfavored): Attack from the equatorial face is sterically hindered by the two axial hydrogens at the C2 and C6 positions.[16] This higher energy transition state makes the formation of the axial alcohol (cis-4-tert-butylcyclohexanol) a slower process.

With NaBH₄, the reduction of 4-tert-butylcyclohexanone yields predominantly the trans-isomer.[18][19] However, using a much bulkier reducing agent, such as L-Selectride (lithium tri-sec-butylborohydride), reverses this selectivity. The steric bulk of the reagent itself makes an approach from the axial face difficult, forcing it to attack from the less-hindered equatorial face and yielding the cis-isomer as the major product.[19]

Caption: Kinetic control in the NaBH₄ reduction of 4-tert-butylcyclohexanone.

Protocol: Sodium Borohydride Reduction (Kinetic Control)

Principle: This protocol utilizes sodium borohydride in methanol to reduce the ketone under kinetic control, yielding the trans-alcohol as the major product.[18] The self-validating nature of this experiment lies in the subsequent analysis (e.g., ¹H NMR) which confirms the predicted stereochemical outcome based on steric approach control.

Step-by-Step Methodology:

-

Dissolution: In a 125 mL Erlenmeyer flask, dissolve 4-tert-butylcyclohexanone (1.0 eq., e.g., 22.5 mmol) in methanol (e.g., 5 mL).[18]

-

Reagent Preparation: In a separate beaker, dissolve sodium borohydride (0.27 eq., e.g., 6 mmol) in a solution of sodium methoxide in methanol (e.g., 5 mL). The basic sodium methoxide solution stabilizes the NaBH₄.[18] Caution: Sodium borohydride reacts with protic solvents to release flammable hydrogen gas; handle with care.[18]

-

Reaction: Carefully and slowly add the borohydride solution to the ketone solution. Control the rate of addition to manage the effervescence. Swirl the flask intermittently for at least five minutes to ensure complete reaction.[18]

-

Quenching: Pour the reaction mixture into a beaker containing ice water (e.g., 50 mL) and 1.5 M HCl (e.g., 2.5 mL) to neutralize excess borohydride and the resulting alkoxide.[18]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (e.g., 12.5 mL).[18] The organic product will partition into the ether layer.

-

Washing: Wash the ether layer sequentially with water and then brine (saturated NaCl solution). This removes any remaining water-soluble impurities.[18]

-

Isolation: Dry the ether layer over anhydrous sodium sulfate, decant or filter, and remove the solvent by rotary evaporation to yield the crude product, a mixture of cis- and trans-4-tert-butylcyclohexanol. The ratio of isomers can then be determined by ¹H NMR spectroscopy.[16]

Meerwein-Ponndorf-Verley (MPV) Reduction: Thermodynamic Control

The Meerwein-Ponndorf-Verley (MPV) reduction uses an aluminum alkoxide (e.g., aluminum isopropoxide) in an alcohol solvent (e.g., isopropanol).[19][20] This reaction is reversible and typically run at higher temperatures for longer times, allowing the system to reach equilibrium. The final product ratio is therefore determined by the relative thermodynamic stability of the products—this is thermodynamic control .[14][21]

The thermodynamically more stable product is trans-4-tert-butylcyclohexanol, where both the bulky tert-butyl group and the hydroxyl group are in the spacious equatorial positions.[22] Therefore, under MPV conditions, the trans-isomer is the favored product.[19] However, certain heterogeneous catalysts like zeolites have been shown to favor the formation of the less stable cis-isomer, demonstrating catalyst-controlled stereoselectivity.[23][24][25]

Applications in Research and Industry

-

Stereochemical Probe: Its primary role in academia is as a model substrate for demonstrating and quantifying stereoelectronic and steric effects in cyclohexanone chemistry.[19]

-

Fragrance Industry: While the ketone itself has a camphor-like odor, its reduction products are key intermediates. Specifically, the acetate esters of the corresponding alcohols are valuable fragrances. cis-4-tert-butylcyclohexyl acetate is particularly prized for its intense, woody, and flowery scent.[26]

-

Synthetic Intermediate: The ketone serves as a starting material for various derivatives. Research has shown that derivatives of 4-tert-butylcyclohexanone, such as certain bromolactones, exhibit antibacterial activity against strains like E. coli, S. aureus, and B. subtilis.[27]

Safety and Handling

4-tert-Butylcyclohexanone is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[2][28][29]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long lasting effects).[28]

-

Precautions: Handle in a well-ventilated area.[30] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[29][31] Avoid creating dust. Wash hands thoroughly after handling.[2][30]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[30][31]

References

- Nerz, J. (n.d.). Reduction of 4-t-Butylcyclohexanone Using NaBH4.

- The Catalyst. (n.d.). Explaining the Ratio of Stereoisomers Produced in the Sodium Borohydride Reduction of 4-t-Butylcyclohexanone.

- Quora. (2021). How can you synthesize 4-tert-butylcyclohexanone?.

- SpectraBase. (n.d.). 1H NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3.

- SpectraBase. (n.d.). C-13 NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3.

- PubChem. (n.d.). 4-tert-Butylcyclohexanone. National Center for Biotechnology Information.

- Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity.

- Chemsrc. (2023). 4-tert-Butylcyclohexanone | CAS#:98-53-3.

- ChemicalBook. (n.d.). 4-tert-Butylcyclohexanone | 98-53-3.

- Novak, M., et al. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control.

- Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. PubMed.

- Scribd. (n.d.). Experiment 8: Reduction of 4-T-Butylcyclohexanone With Sodium Borohydride.

- GuideChem. (2023). 4-tert-butylcyclohexanone - 98-53-3.

- CymitQuimica. (n.d.). CAS 98-53-3: 4-tert-Butylcyclohexanone.

- ChemicalBook. (n.d.). 4-tert-Butylcyclohexanone synthesis.

- Royal Society of Chemistry. (n.d.). Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA.

- ChemicalBook. (n.d.). 4-tert-Butylcyclohexanone(98-53-3) 1H NMR spectrum.

- Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL.

- Organic Syntheses. (n.d.). cis-4-tert-BUTYLCYCLOHEXANOL.

- PrepChem.com. (n.d.). Synthesis of 4-tert-Butyl-cyclohexanol.

- Merck Millipore. (n.d.). Safety Data Sheet - 4-tert-Butylcyclohexanone.

- National Institutes of Health. (n.d.). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. PMC.

- Jones, W. M., & Wise, H. E. (n.d.). The Stereochemistry and Reaction Path of Borohydride Reductions of 4-t-Butylcyclohexanone in Diglyme. Journal of the American Chemical Society.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Tert.-butylcyclohexanone, 99%.

- Brainly.com. (2023). Analogous, 4-tert-butylcyclohexanone is locked in the conformation with the tert-butyl group equatorial.

- Unknown Source. (n.d.).

- Rzepa, H. (2023). The mechanism of borohydride reductions. Part 2: 4-t-butyl-cyclohexanone - Dispersion induced stereochemistry. Henry Rzepa's Blog.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Meerwein–Ponndorf–Verley reduction of cycloalkanones over magnesium–aluminium oxide. RSC Publishing.

- ChemicalBook. (n.d.). 4-tert-Butylcyclohexanone(98-53-3) MS spectrum.

- ChemicalBook. (n.d.). 4-tert-Butylcyclohexanol synthesis.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 4-tert-Butylcyclohexanone.

- ResearchGate. (n.d.). Scheme 1. Meerwein–Ponndorf–Verley reduction of 4-tert-butylcyclohexanone with isopropanol.

- ECHEMI. (n.d.). 4-tert-Butylcyclohexanone SDS, 98-53-3 Safety Data Sheets.

- ResearchGate. (2015). Meerwein–Ponndorf–Verley reduction of cyclohexanone catalyzed by partially crystalline zirconosilicate.

- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - 4-tert-Butylcyclohexanone.

- SIELC Technologies. (2018). 4-tert-Butylcyclohexanone.

- NIST WebBook. (n.d.). 4-t-Butylcyclohexanone diethyl ketal.

- SpectraBase. (n.d.). 4-Tert-butylcyclohexanone - Optional[17O NMR] - Chemical Shifts.

- CDN. (2012). OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY.

- NIST WebBook. (n.d.). Cyclohexanone, 4-(1,1-dimethylethyl)-.

- Google Patents. (2010). Method for the preparation of cis-4-tert-butylcyclohexanol.

- ElectronicsAndBooks. (n.d.). Enantioselective deprotonation of 4-tert-butylcyclohexanone by conformationally constrained chiral lithium amide bases.

- Chemistry LibreTexts. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions.

- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.

- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.

- Homework.Study.com. (n.d.). What is the most thermodynamically stable chair conformation for the substituents on cis-4-tert-butylcyclohexanol?.

- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.

Sources

- 1. 4-tert-Butylcyclohexanone | C10H18O | CID 7392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. brainly.com [brainly.com]

- 4. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 5. 4-tert-Butylcyclohexanone | 98-53-3 [chemicalbook.com]

- 6. CAS 98-53-3: 4-tert-Butylcyclohexanone | CymitQuimica [cymitquimica.com]

- 7. 4-tert-Butylcyclohexanone | CAS#:98-53-3 | Chemsrc [chemsrc.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. H-1 NMR Spectrum [acadiau.ca]

- 10. acadiau.ca [acadiau.ca]

- 11. quora.com [quora.com]

- 12. 4-tert-Butylcyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 15. jackwestin.com [jackwestin.com]

- 16. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]

- 17. The mechanism of borohydride reductions. Part 2: 4-t-butyl-cyclohexanone - Dispersion induced stereochemistry. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 18. drnerz.com [drnerz.com]

- 19. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]

- 20. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. homework.study.com [homework.study.com]

- 23. Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. Meerwein–Ponndorf–Verley reduction of cycloalkanones over magnesium–aluminium oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]

- 27. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. merckmillipore.com [merckmillipore.com]

- 29. echemi.com [echemi.com]

- 30. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 31. assets.thermofisher.com [assets.thermofisher.com]

stereochemistry of 4-tert-butylcyclohexanone reduction

An In-depth Technical Guide to the Stereochemistry of 4-tert-Butylcyclohexanone Reduction

Authored by: Gemini, Senior Application Scientist

The reduction of 4-tert-butylcyclohexanone is a cornerstone reaction in the study of organic stereochemistry, providing a clear and tangible example of how steric, electronic, and torsional effects dictate the stereochemical outcome of a nucleophilic addition to a cyclic ketone. This guide offers an in-depth analysis of the principles governing this reaction. We will dissect the conformational rigidity imparted by the bulky tert-butyl group, explore the competing pathways of axial and equatorial attack, and elucidate the rationale behind the product distributions observed with various hydride reducing agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the factors that control diastereoselectivity in conformationally restricted systems.

The Foundational Role of 4-tert-Butylcyclohexanone

In the landscape of stereochemical studies, 4-tert-butylcyclohexanone serves as an exemplary model substrate. Its utility stems directly from the conformational influence of the tert-butyl group. In a standard cyclohexane ring, a rapid "chair flip" occurs, interconverting axial and equatorial substituents. However, the significant steric bulk of the tert-butyl group introduces a substantial energy penalty for it to occupy an axial position due to severe 1,3-diaxial interactions.[1][2] This energetic barrier, quantified by its large A-value of approximately 5 kcal/mol, effectively "locks" the cyclohexane ring into a single, dominant chair conformation where the tert-butyl group resides in the more stable equatorial position.[2][3][4][5][6] This conformational rigidity eliminates the complexities of a flipping ring system, allowing for a focused and unambiguous analysis of the facial selectivity of the carbonyl group reduction.

The reduction of the ketone yields two possible diastereomeric products: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol, where the cis/trans relationship is defined relative to the tert-butyl group.[3][7][8] The ratio of these products is exquisitely sensitive to the nature of the reducing agent and the reaction conditions, providing a powerful platform for investigating the principles of kinetic versus thermodynamic control.

Reaction Pathways: A Tale of Two Attacks

With the ring conformationally locked, the planar sp²-hybridized carbonyl group presents two distinct faces to an approaching nucleophile (in this case, a hydride donor): an axial face and an equatorial face.[9][10] The trajectory of the nucleophilic attack dictates the stereochemistry of the resulting alcohol.

-

Axial Attack: When the hydride nucleophile approaches from the axial face (from "above" the ring, in the same direction as the axial C-H bonds), the oxygen atom is pushed downwards, resulting in an equatorial hydroxyl group. This product is trans-4-tert-butylcyclohexanol , which is the thermodynamically more stable diastereomer because the bulky hydroxyl group occupies the less hindered equatorial position.[11]

-

Equatorial Attack: Conversely, when the hydride approaches from the equatorial face (from "below" the ring), the oxygen atom is displaced upwards into an axial position. This pathway yields cis-4-tert-butylcyclohexanol , the thermodynamically less stable product due to the steric strain of the axial hydroxyl group.[11]

The fundamental question, therefore, is what factors favor one trajectory over the other.

Controlling the Outcome: Kinetic vs. Thermodynamic Control

The stereoselectivity of the reduction is governed by the principles of kinetic and thermodynamic control, which relate to whether the product ratio is determined by the relative rates of formation or the relative stabilities of the products.[12][13][14][15]

-

Kinetic Control: Under most standard hydride reduction conditions (e.g., NaBH₄ or LiAlH₄ at low temperatures), the reaction is irreversible. The product ratio is therefore dictated by the difference in the activation energies (ΔG‡) of the competing transition states. The pathway with the lower activation energy will be faster, yielding the kinetic product.[12][13]

-

Thermodynamic Control: If the reaction conditions allow for reversibility (e.g., using a weaker reducing agent at higher temperatures, like in a Meerwein-Pondorff-Verley reduction), an equilibrium can be established between the reactants and the two products.[16] Under these conditions, the product ratio reflects the relative thermodynamic stabilities of the products. The more stable trans isomer (equatorial OH) will be the major product, regardless of its rate of formation.[16]

For the majority of irreversible hydride reductions, the discussion centers on the factors that stabilize or destabilize the transition states leading to the kinetic product.

The Decisive Factors: Sterics and Torsional Strain

The preference for axial or equatorial attack is a delicate balance between steric hindrance and torsional strain, with the size of the nucleophilic hydride donor being the critical variable.

Steric Effects: The Role of Bulky Reducing Agents

When a sterically demanding or "bulky" reducing agent is used, such as lithium tri-sec-butylborohydride (L-Selectride), the outcome is dominated by steric approach control .[9][11]

-

The Cause: The axial face of the cyclohexanone is shielded by the two axial hydrogens at the C-3 and C-5 positions. A large nucleophile experiences significant steric repulsion with these hydrogens, making the axial approach energetically costly.[9][10][11]

-

The Result: The bulky reagent is forced to approach from the less hindered equatorial face. This leads to the formation of the cis-alcohol (axial OH) as the major product.[9][11][16] L-Selectride, for example, gives the cis product with very high selectivity (>90%).[16]

Torsional Strain: The Preference of Small Reducing Agents

A counterintuitive phenomenon occurs with small, unhindered hydride donors like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Despite the apparent steric crowding on the axial face, these reagents preferentially attack from the axial direction to yield the trans-alcohol (equatorial OH).[9][10] This preference is explained by considering the torsional strain in the transition state.

-

The Cause: As the nucleophile attacks the carbonyl carbon, the hybridization changes from sp² to sp³. During an equatorial attack, the forming C–O bond must move past the equatorial C-H bonds at the adjacent C-2 and C-6 positions. This creates unfavorable eclipsing interactions (torsional strain) in the transition state, raising its energy.[6][10]

-

The Result: The axial attack trajectory avoids this eclipsing strain. The forming C–O bond moves into the staggered equatorial position without passing through an eclipsing conformation with adjacent C-H bonds. This lower-energy transition state makes the axial attack the kinetically favored pathway for small nucleophiles.[6][10]

Quantitative Data: Product Distribution with Various Hydrides

The theoretical models are strongly supported by experimental data. The diastereomeric ratio of the product mixture is highly dependent on the choice of reducing agent, reflecting the interplay of steric and torsional effects.

| Reducing Agent | Hydride Source | Predominant Attack | Major Product | Typical trans:cis Ratio | Kinetic/Thermodynamic Control |

| Sodium Borohydride (NaBH₄) | Small (BH₄⁻) | Axial | trans-4-tert-butylcyclohexanol | ~85:15 to 90:10 | Kinetic[11][16] |

| Lithium Aluminum Hydride (LiAlH₄) | Small (AlH₄⁻) | Axial | trans-4-tert-butylcyclohexanol | ~90:10 | Kinetic[9][11] |

| L-Selectride® | Bulky (sec-Bu₃BH⁻) | Equatorial | cis-4-tert-butylcyclohexanol | ~5:95 to 8:92 | Kinetic[9][11][16] |

| Al(O-i-Pr)₃ / i-PrOH (MPV) | Reversible | N/A | trans-4-tert-butylcyclohexanol | ~77:23 | Thermodynamic[16] |

Experimental Protocol: Reduction with Sodium Borohydride

This section provides a representative laboratory procedure for the reduction of 4-tert-butylcyclohexanone using sodium borohydride, a common undergraduate and research-level experiment.

Objective: To reduce 4-tert-butylcyclohexanone and determine the diastereomeric ratio of the resulting alcohol products.

Materials:

-

4-tert-butylcyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

3 M Hydrochloric Acid (HCl)

-

Diethyl ether (or Dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve 4-tert-butylcyclohexanone (e.g., 2.0 g) in methanol (e.g., 20 mL). Cool the solution in an ice-water bath.[8][17]

-

Reduction: While stirring the cooled solution, add sodium borohydride (e.g., 0.25 g) in small portions over 10-15 minutes. The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.[8]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 20-30 minutes to ensure the reaction goes to completion.[8]

-

Quenching: Carefully and slowly add 3 M HCl to the reaction mixture to neutralize the excess sodium borohydride and the resulting alkoxide. Continue adding acid until the vigorous bubbling ceases.[18]

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (e.g., 25 mL) and water (e.g., 25 mL). Shake the funnel, venting frequently. Allow the layers to separate and drain the aqueous layer. Wash the organic layer with water and then with brine (saturated NaCl solution).[17]

-

Drying & Isolation: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate. Decant or filter the dried solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude product, a white solid.[8][17]

-

Analysis: Determine the yield. The product ratio of cis- and trans-4-tert-butylcyclohexanol can be determined using ¹H NMR spectroscopy or Gas Chromatography (GC).[3][8][16]

Conclusion

The stereochemical outcome of the reduction of 4-tert-butylcyclohexanone is a finely tuned result of competing energetic factors. The conformational rigidity imposed by the equatorial tert-butyl group provides a stable and predictable scaffold to probe the nuances of nucleophilic attack. For small hydride reagents like NaBH₄, the kinetically favored pathway is axial attack, which minimizes torsional strain in the transition state to produce the thermodynamically stable trans-alcohol. Conversely, for bulky reagents like L-Selectride, steric hindrance from axial hydrogens dominates, forcing a less-strained equatorial attack to yield the cis-alcohol. This system remains a paramount pedagogical tool and a valuable model for drug development professionals designing stereoselective syntheses in complex cyclic molecules.

References

- Nerz, J. (n.d.). Reduction of 4-t-Butylcyclohexanone Using NaBH4.

- Rzepa, H. (2021). The mechanism of borohydride reductions. Part 2: 4-t-butyl-cyclohexanone - Dispersion induced stereochemistry. Henry Rzepa's Blog.

- The Catalyst. (n.d.). Explaining the Ratio of Stereoisomers Produced in the Sodium Borohydride Reduction of 4-t-Butylcyclohexanone.

- Scribd. (n.d.). Experiment 8: Reduction of 4-T-Butylcyclohexanone With Sodium Borohydride.

- University of Oxford. (n.d.). Axial or equatorial attack is possible on a cyclohexanone. Retrieved from University of Oxford, Department of Chemistry.

- Chemistry Online. (2023, February 19). Reduction of 4-t-butylcyclohexanone with sodium borohydride (NaBH4).

- Chemistry LibreTexts. (2019, June 5). 20.6 Enantioselective Carbonyl Reductions.

- Cambus Tutorial. (2021, May 21). AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET. YouTube.

- Ryan. (2013, November 18). Hydride Reduction Reactions: A Stereoselective Adventure. Odinity.

- Mohrig, J. R., et al. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control.

- Chemistry School. (n.d.). t-Butyl Group's Ability to "lock" the Cyclohexane Ring.

- Reddit. (2019). Axial and equatorial attack on cyclohexanone preference. r/chemhelp.

- Studylib. (n.d.). NaBH4 Reduction of Cyclohexanone: Organic Chemistry Lab.

- Wikipedia. (n.d.). A value.

- Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".

- Pires, R. (2017, March 13). NaBH4 reduction of tbutylcyclohexanone. YouTube.

- eGyanKosh. (n.d.). Asymmetric Induction.

- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.

- Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.

- Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products.

- OpenStax. (2023, September 20). 14.3 Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry.

Sources

- 1. A value - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]

- 4. chemistryschool.net [chemistryschool.net]

- 5. reddit.com [reddit.com]

- 6. m.youtube.com [m.youtube.com]

- 7. scribd.com [scribd.com]

- 8. chemistry-online.com [chemistry-online.com]

- 9. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. odinity.com [odinity.com]

- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]

- 16. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]

- 17. drnerz.com [drnerz.com]

- 18. studylib.net [studylib.net]

An In-Depth Technical Guide to the Physical Properties of 4-tert-Butylcyclohexanone Crystals

Foreword: Understanding the Solid-State Landscape

In the realms of pharmaceutical development and fine chemical synthesis, a molecule's journey from a laboratory curiosity to a viable product is profoundly influenced by its solid-state properties. 4-tert-Butylcyclohexanone (CAS 98-53-3), a versatile ketone intermediate and fragrance component, is no exception.[1][2][3] Its deceptively simple structure—a cyclohexanone ring anchored by a bulky tert-butyl group—gives rise to fascinating conformational behaviors that dictate its crystalline packing, thermal stability, and solubility.[2] This guide moves beyond routine data sheets to provide a deeper, mechanistic understanding of the physical properties of 4-tert-butylcyclohexanone crystals. We will explore not only what the properties are, but why they manifest, and provide field-proven protocols for their accurate characterization.

Molecular Structure and Conformational Dynamics: The Role of the Bulky Anchor

The physical behavior of crystalline 4-tert-butylcyclohexanone is fundamentally governed by its molecular conformation. The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. The large tert-butyl group, due to its significant steric bulk (A-value of ~5 kcal/mol), acts as a "conformational lock," strongly preferring the equatorial position to avoid prohibitive 1,3-diaxial steric interactions. This locks the ring into a specific chair conformation, which is a critical determinant for how the molecules arrange themselves in a crystal lattice.

This conformational rigidity simplifies the crystallographic landscape, as the molecule presents a relatively consistent shape for packing. However, it is this same rigidity that can influence polymorphism, where different packing arrangements of the same conformer can lead to crystals with distinct physical properties.

Diagram 1: Conformational Equilibrium of 4-tert-Butylcyclohexanone

Caption: Conformational equilibrium heavily favors the equatorial tert-butyl group.

Core Physical and Thermal Properties

Precise knowledge of the fundamental physical properties is the bedrock of process development, formulation, and quality control. At ambient temperatures, 4-tert-butylcyclohexanone is a white crystalline powder with a characteristic camphor-like odor.[1][2][4]

Table 1: Key Physical and Thermal Properties of 4-tert-Butylcyclohexanone

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [3][5][6] |

| Molecular Weight | 154.25 g/mol | [3][7] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 47-50 °C (lit.) | [1][2][5][8][9][10] |

| Boiling Point | 113-116 °C @ 20 mmHg | [1][2][5][8] |

| Density | ~0.893 - 0.92 g/cm³ | [7][9][11] |

The melting point is a critical indicator of crystal lattice energy and purity. A sharp melting range, as observed for this compound, typically suggests a high degree of crystalline order and purity. Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are indispensable for quantifying this transition.

Insight from the Scientist's Desk: Why DSC is More Than a Melting Point

While a simple melting point apparatus gives a range, DSC provides a quantitative thermodynamic profile. The endothermic peak observed during a DSC scan reveals not just the onset of melting, but also the peak melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus). ΔHfus is the energy required to break the crystal lattice, offering direct insight into the strength of the intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions) holding the crystal together. Variations in ΔHfus between batches can be an early warning sign of potential polymorphism or impurity.

Crystallography and Polymorphism

While 4-tert-butylcyclohexanone is commonly encountered in a single crystalline form, the potential for polymorphism—the ability of a substance to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice—can never be dismissed, especially in a pharmaceutical context. Different polymorphs can have different melting points, solubilities, and stabilities, impacting bioavailability and shelf-life.

The primary tool for unambiguous solid-form identification is X-ray Diffraction (XRD).

-

Single-Crystal X-ray Diffraction (SC-XRD) provides the absolute three-dimensional structure of the molecule and its arrangement in the crystal lattice, including the unit cell dimensions and space group. This is the "gold standard" for structural elucidation.[12][13]

-

Powder X-ray Diffraction (PXRD) generates a characteristic fingerprint for a specific crystalline phase. It is a rapid and powerful tool for routine identification, quality control, and detecting polymorphism between batches.

To date, the literature primarily describes a single stable crystalline form of 4-tert-butylcyclohexanone at ambient conditions. However, a comprehensive polymorph screen, involving crystallization from a wide range of solvents under various kinetic and thermodynamic conditions, is a crucial step in any rigorous drug development program.

Diagram 2: General Workflow for Crystalline Form Characterization

Caption: A systematic workflow for identifying and characterizing crystalline forms.

Solubility Profile

The solubility of 4-tert-butylcyclohexanone is dictated by the balance between its polar carbonyl group and its non-polar hydrocarbon structure.[7] This dual nature results in poor solubility in water but good solubility in many common organic solvents.[1][7][8]

Table 2: Qualitative Solubility of 4-tert-Butylcyclohexanone

| Solvent Class | Solvent Example(s) | Solubility | Source(s) |

| Polar Protic | Water | Insoluble / Very Slightly Soluble | [1][2][7][8] |

| Ethanol, Methanol | Soluble | [1][2][8] | |

| Polar Aprotic | Chloroform | Slightly Soluble | [1][2][8] |

| Non-Polar | Oils, Pentane, Ether | Soluble | [1][7] |

For drug development, quantitative solubility data is essential. Determining the equilibrium solubility in biorelevant media or process solvents at different temperatures is a critical task for predicting dissolution rates and designing robust crystallization processes.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of data hinges on the robustness of the experimental protocol. The following methods are presented as self-validating systems, including essential steps for calibration and verification.

Protocol 1: Characterization by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of a crystalline sample.

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. An endothermic event, such as melting, results in a measurable peak.[14][15][16]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The known melting point (156.6 °C) and enthalpy of fusion (28.45 J/g) of indium provide a reliable benchmark.

-

Sample Preparation: Accurately weigh 2-5 mg of the 4-tert-butylcyclohexanone crystal sample into a clean aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an identical empty, crimped pan to serve as the reference.

-

Parameter Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the initial temperature to 25 °C.

-

Set the final temperature to 80 °C (well above the expected melting point).

-

Program a linear heating ramp of 10 °C/min.[17]

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[17]

-

-

Data Acquisition: Initiate the temperature program and record the heat flow versus temperature.

-

Data Analysis:

-

The resulting plot is a thermogram.

-

The onset temperature of the endothermic peak is taken as the melting point.

-

Integrate the area under the peak to calculate the enthalpy of fusion (ΔHfus) in Joules per gram (J/g).

-

Validation Check: The baseline before and after the melt should be stable and at a similar heat flow value. A noisy or drifting baseline may indicate sample decomposition or instrument instability.

-

Protocol 2: Crystal Growth for Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To grow a single, high-quality crystal suitable for structural determination.

Principle: The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice rather than as an amorphous solid or polycrystalline powder. Slow evaporation is a common and effective method.[18][19]

Methodology:

-

Purity Confirmation: Ensure the starting material is of high purity (>99%), as impurities can inhibit crystal growth. An initial purification by recrystallization or sublimation may be necessary.[1][19]

-

Solvent Selection: Identify a solvent in which 4-tert-butylcyclohexanone is moderately soluble.[19] A solvent where it is too soluble will not reach supersaturation easily, while one where it is nearly insoluble will cause it to crash out of solution. Based on known data, pentane or a mixture of ethanol and water could be good starting points.

-

Solution Preparation:

-

In a clean, small glass vial, dissolve a small amount of the compound in a minimal amount of the chosen solvent at room temperature to create a nearly saturated solution.

-

Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[19]

-

-

Slow Evaporation:

-

Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate very slowly over several days.

-

Place the vial in a location free from vibrations and significant temperature fluctuations.[19]

-

-

Crystal Harvesting:

-

Once crystals of suitable size (ideally >0.1 mm in all dimensions) have formed, carefully remove a single crystal using a nylon loop or a fine needle.[13]

-

Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on the goniometer of the single-crystal diffractometer.

-

Validation Check: A good quality crystal should be transparent with well-defined faces and should extinguish light sharply when viewed under a polarized light microscope.

-

Conclusion

The physical properties of 4-tert-butylcyclohexanone crystals are a direct consequence of its conformationally locked molecular structure. Its well-defined melting point, predictable solubility profile, and propensity to form high-quality crystals make it a well-behaved compound for many applications. However, a thorough understanding and rigorous characterization of its solid state, utilizing quantitative techniques like DSC and definitive structural methods like XRD, are paramount. The protocols and insights provided in this guide offer a robust framework for researchers and developers to ensure data integrity, process control, and ultimately, product quality and performance.

References

- 4-tert-Butylcyclohexanone - Solubility of Things. (n.d.).

- 4-tert-Butylcyclohexanone | 98-53-3. (n.d.). ChemicalBook.

- 4-tert-Butylcyclohexanone. (2024, April 10). ChemBK.